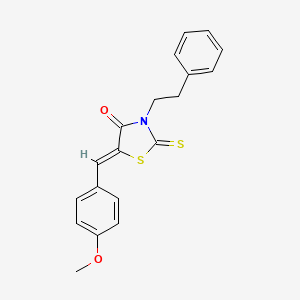

(Z)-5-(4-甲氧基苄亚甲基)-3-苯乙基-2-硫代噻唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions known as the Aldol Reaction, which is an example of electrophilic substitution at the alpha carbon in enolate anions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single crystal X-ray diffraction, UV-Visible, FTIR, thermogravimetric analysis (TGA), and Hirshfeld surface analysis .Chemical Reactions Analysis

The Aldol Reaction is a common reaction involving compounds similar to “(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one”. This reaction is a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .科学研究应用

Synthesis and Characterization: The compound can be synthesized from vanillin and p-anisidine using a water solvent and the stirrer method. It yields a greenish-gray solid with a melting point range of 128-130 °C. It is slightly soluble in water and completely soluble in NaOH. FTIR analysis confirms the presence of imine groups at 1590-1591 cm⁻¹, and GC-MS identifies a molecular ion at m/z 257 .

Antioxidant Activity: The compound demonstrates antioxidant potential, with an EC50 value of 10.46 ppm in the DPPH assay. Its ability to scavenge free radicals suggests applications in health supplements, cosmetics, and functional foods .

Biological Activities

Research has explored the compound’s interactions with biological systems:

Anti-Inflammatory Properties: Investigate its potential as an anti-inflammatory agent. The compound may modulate inflammatory pathways, making it relevant for drug development .

Anticancer Effects: Explore its impact on cancer cells. The compound’s unique structure could interfere with cancer cell growth or signaling pathways .

Materials Science and Crystallography

The compound’s crystalline properties offer intriguing possibilities:

- Crystal Quality Evaluation : Researchers have studied the crystal quality of related compounds. For instance, N-(4-methoxybenzylidene) aniline crystals were evaluated using THz spectroscopy and XRD. Understanding crystal quality is essential for material applications .

Plant Defense Mechanisms

Consider the compound’s role in plant chemistry:

- Triterpenoid Hydroxylation : In wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes involved in triterpenoid biosynthesis lead to self-toxicity due to uncontrolled hydroxylation of triterpenoid derivatives. The compound’s controlled hydroxylation may contribute to plant defense against herbivores .

Future Drug Development

Given its unique structure, explore its potential as a lead compound for drug discovery. Computational studies and molecular docking can predict its interactions with target proteins .

Photophysical Properties

Investigate the compound’s photophysical behavior, including fluorescence and phosphorescence. Such properties could find applications in optoelectronics or sensors .

作用机制

属性

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c1-22-16-9-7-15(8-10-16)13-17-18(21)20(19(23)24-17)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOOJHSGRIFNX-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)

![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)

![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)

![2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2674900.png)

![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)